

Application Notes & Protocols: Reactions of *tert*-Butyl N-hydroxycarbamate with Electrophiles

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Compound of Interest

Compound Name: *tert*-Butyl N-hydroxycarbamate

Cat. No.: B128967

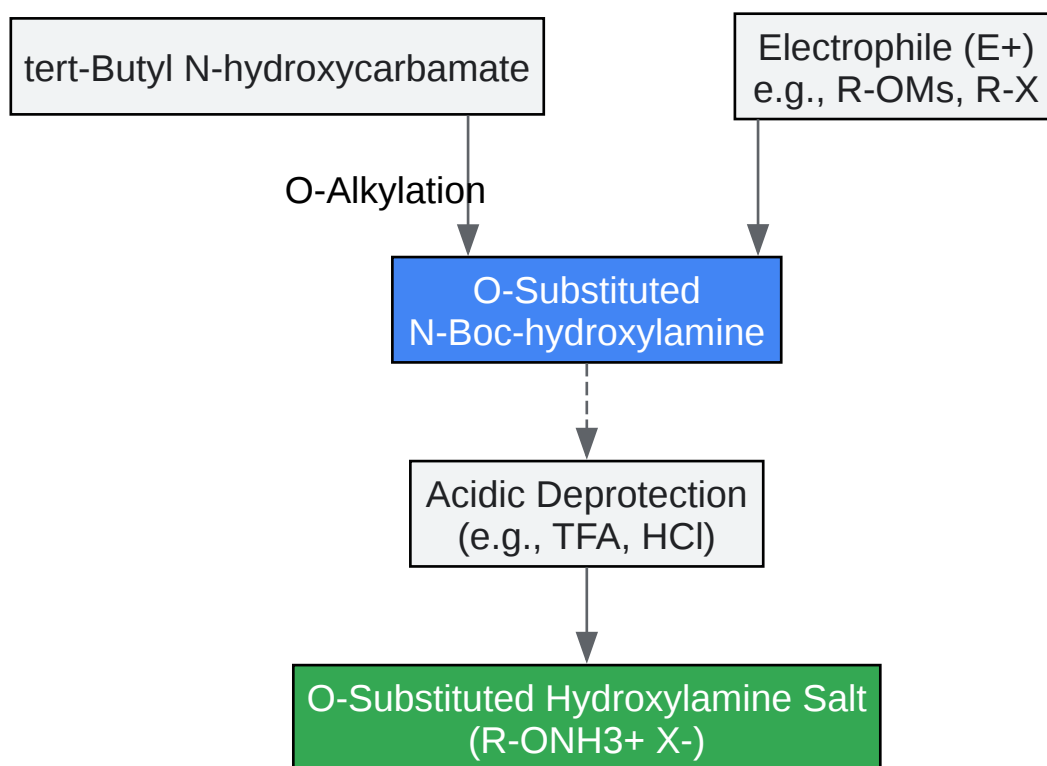
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Audience: Researchers, scientists, and drug development professionals.

Introduction: ***tert*-Butyl N-hydroxycarbamate**, also known as N-Boc-hydroxylamine, is a versatile and highly valuable reagent in modern organic synthesis. It serves as a stable, protected form of hydroxylamine, offering significant advantages in the construction of complex molecules.^[1] Its primary utility lies in its reaction with electrophiles, which occurs selectively at the oxygen atom to form O-substituted N-Boc-hydroxylamine derivatives. These intermediates are crucial precursors for O-substituted hydroxylamines, which are important building blocks in the development of pharmaceuticals and agrochemicals.^{[2][3][4][5]} The *tert*-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily cleaved under acidic conditions, making it an ideal choice for multi-step synthesis strategies.^{[6][7][8]}

Core Application: Synthesis of O-Alkylhydroxylamines

The reaction of ***tert*-butyl N-hydroxycarbamate** with various electrophiles is a cornerstone for the synthesis of O-substituted hydroxylamines. The general strategy involves two key steps: the nucleophilic attack of the carbamate onto an electrophile to form a stable O-substituted intermediate, followed by the acidic deprotection of the Boc group to yield the final product, typically as a stable salt.



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Caption: General reaction pathway for synthesizing O-substituted hydroxylamines.

Reactions with Common Electrophiles

tert-Butyl N-hydroxycarbamate reacts efficiently with a range of electrophiles. The choice of electrophile and reaction conditions dictates the optimal procedure.

1. Alkyl Sulfonates (e.g., Mesylates): This is a highly reliable and widely used method. Primary and secondary alcohols are first converted to their corresponding methanesulfonates (mesylates), which are excellent electrophiles. The subsequent S_N2 reaction with **tert-butyl N-hydroxycarbamate** in the presence of a non-nucleophilic base proceeds cleanly to give the O-alkylated product.^{[2][3][5]} This approach avoids the need to prepare alkyl halides.^[2]

2. Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of primary and secondary alcohols into O-substituted products without prior activation.^{[9][10]} The alcohol is activated in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).^{[11][12]} This reaction is known for its clean inversion of stereochemistry at chiral centers.^{[9][10]}

3. Epoxides: The ring-opening of epoxides with **tert-butyl N-hydroxycarbamate** provides a route to β -aminoxy alcohols. The reaction is typically base-catalyzed and proceeds via an S_N2 mechanism. Nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, resulting in a trans relationship between the newly formed hydroxyl and aminoxy groups.[13]

4. Acylating Agents: Reactions with activated carboxylic acids or acyl chlorides can be used to synthesize N,O-diacylated hydroxylamine derivatives or t-butyl-N-(acyloxy)carbamates, which are useful synthetic intermediates.[14][15]

Quantitative Data Summary

The following table summarizes representative yields for the two-step synthesis of O-substituted hydroxylamines via the mesylate method.[2]

Starting Alcohol (R-OH)	O-Alkylation Yield (%)	Deprotection Yield (%)	Overall Yield (%)
1-Pentanol	92	83	76
2-Phenylethanol	95	78	74
1-Hexanol	91	80	73
Cyclopentylmethanol	96	67	64
(S)-(-)-2-Methyl-1-butanol	93	71	66
Cyclohexanol	45	56	25
Reaction required higher temperature (80 °C).			

Experimental Protocols

Protocol 1: O-Alkylation using Alkyl Mesylates

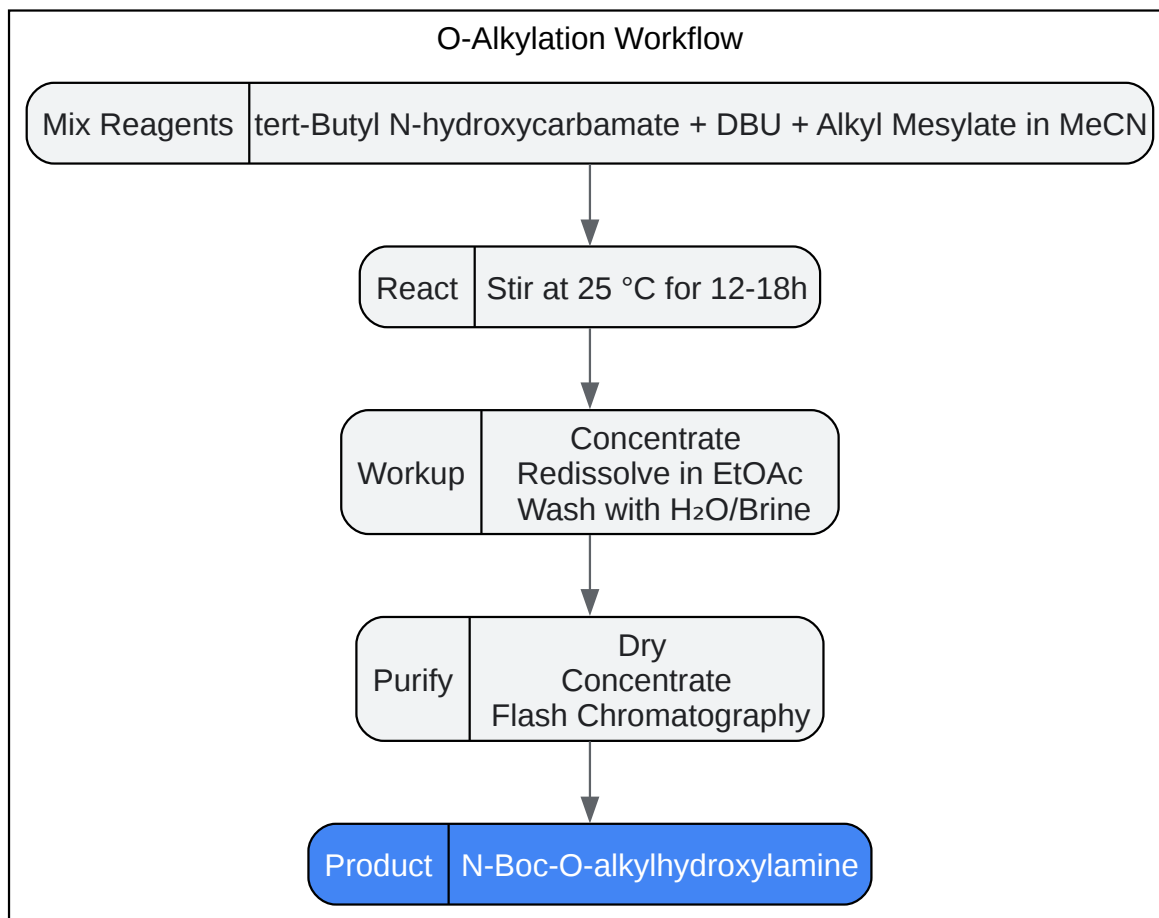
This protocol is adapted from the procedure described by Albrecht, Defoin, and Tarnus for the synthesis of N-Boc-O-(pentyl)hydroxylamine.[2]

Step A: Mesylation of Alcohol (e.g., 1-Pentanol)

- Dissolve 1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).
- Add triethylamine (TEA) (1.5 eq).
- Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
- Quench the reaction by adding water. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pentyl mesylate, which can often be used in the next step without further purification.

Step B: O-Alkylation

- Dissolve **tert-butyl N-hydroxycarbamate** (1.2 eq) in anhydrous acetonitrile (MeCN).
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
- Add a solution of pentyl mesylate (1.0 eq) in MeCN to the mixture.
- Stir the reaction at 25 °C for 12-18 hours, monitoring by TLC or LC-MS.
- Upon completion, concentrate the mixture in vacuo.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-O-(pentyl)hydroxylamine.



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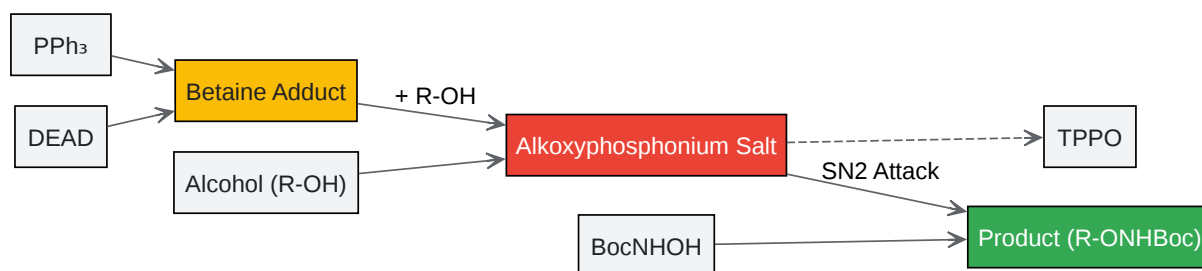
Caption: Experimental workflow for O-alkylation via the mesylate route.

Protocol 2: Mitsunobu Reaction

This is a general procedure for the direct O-alkylation of an alcohol.

- Under an inert atmosphere, dissolve the alcohol (1.0 eq), **tert-butyl N-hydroxycarbamate** (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.

- Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.
- Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
- Once the starting alcohol is consumed, concentrate the reaction mixture in vacuo.
- The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, which can be challenging to remove. Purification is typically achieved by flash column chromatography.



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Caption: Simplified reaction cycle for the Mitsunobu reaction.

Protocol 3: N-Boc Deprotection

This protocol describes the final step to liberate the O-substituted hydroxylamine.

- Dissolve the purified N-Boc-O-alkylhydroxylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
- Method A (TFA): Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.^{[6][7][8]} Stir at room temperature for 1-4 hours.

- Method B (HCl): Bubble dry HCl gas through the solution in diethyl ether or add a 4 M solution of HCl in 1,4-dioxane. A precipitate of the hydrochloride salt will typically form.[2]
- Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
- Upon completion, concentrate the mixture in vacuo to remove excess acid and solvent. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.
- The resulting O-alkylhydroxylamine salt is often a crystalline solid and can be purified by trituration or recrystallization.

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